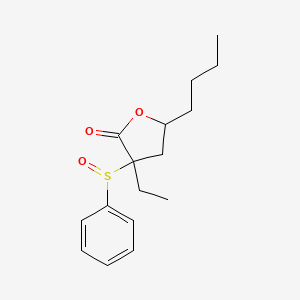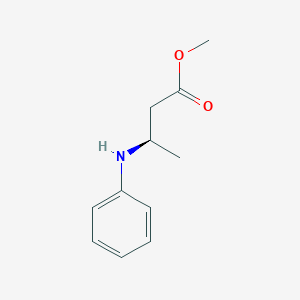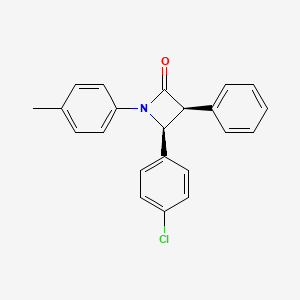![molecular formula C11H16O3 B14514064 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- CAS No. 63559-26-2](/img/structure/B14514064.png)
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-: is an organic compound that belongs to the class of diols It is characterized by the presence of a methoxyphenyl group attached to the propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and acetaldehyde. The initial step involves the formation of 4-methoxyphenyl-2-hydroxypropanone, which is then reduced to the desired diol using specific alcohol dehydrogenases .
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalytic processes, which offer a sustainable and efficient route for its synthesis. Enzymes such as benzaldehyde lyase and alcohol dehydrogenase are employed to catalyze the reactions under mild conditions, ensuring high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-propanediol: A similar diol with a methyl group instead of a methoxyphenyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Another diol with a hydroxymethyl group.
2-Propanone, 1-(4-methoxyphenyl)-: A related compound with a ketone group instead of diol.
Uniqueness: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63559-26-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10,12-13H,6-8H2,1H3 |
Clé InChI |
PPLPWTINDIVJDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)





methanone](/img/structure/B14514008.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)

![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
